Darunavir dicarbamate
Description
Contextualization within HIV-1 Protease Inhibitor Development
The discovery of HIV-1 protease as a critical enzyme in the viral life cycle paved the way for the development of a class of drugs known as protease inhibitors (PIs). nih.gov These drugs function by blocking the active site of the protease, an enzyme responsible for cleaving viral polyproteins into functional proteins required for mature and infectious virions. nih.govfrontiersin.org The introduction of the first PI, saquinavir, in 1995, heralded a new era of highly active antiretroviral therapy (HAART) when used in combination with other antiretroviral agents. globalhealthmedicine.commdpi.com
Early PIs, however, were often hampered by issues such as poor bioavailability and the rapid emergence of drug-resistant HIV-1 variants. globalhealthmedicine.comnih.gov This led to the concerted effort to develop second-generation PIs with improved potency and a higher genetic barrier to resistance. globalhealthmedicine.commdpi.com Darunavir (B192927) emerged from these efforts as a highly effective nonpeptidic PI. nih.govfrontiersin.org Its design was based on promoting extensive hydrogen bonding interactions with the highly conserved active site of the protease backbone. globalhealthmedicine.comnih.gov The exploration of derivatives like Darunavir dicarbamate falls within the ongoing endeavor to refine and optimize PI therapy.
Historical Perspective of Second-Generation Protease Inhibitors
The first generation of HIV protease inhibitors, which included saquinavir, ritonavir, indinavir, and nelfinavir (B1663628), significantly improved patient outcomes. globalhealthmedicine.comwikipedia.org However, their effectiveness was often compromised by the development of viral resistance. nih.gov This challenge spurred the development of second-generation PIs, designed specifically to be effective against these resistant strains. nih.govmdpi.com
Lopinavir, atazanavir, and tipranavir (B1684565) were among the notable second-generation PIs that offered improved resistance profiles over their predecessors. mdpi.comwikipedia.org Darunavir, approved in 2006, stands out in this class due to its high potency and robust activity against multi-drug resistant HIV-1. globalhealthmedicine.comnih.gov The design of these later-generation inhibitors, including the conceptual basis for derivatives like this compound, leveraged a deep understanding of the protease enzyme's structure and the molecular mechanisms of resistance.
Table 1: Timeline of Key Protease Inhibitor Approvals
| Protease Inhibitor | Generation | Year of FDA Approval |
| Saquinavir | First | 1995 |
| Ritonavir | First | 1996 |
| Indinavir | First | 1996 |
| Nelfinavir | First | 1997 |
| Amprenavir | First | 1999 |
| Lopinavir | Second | 2000 |
| Atazanavir | Second | 2003 |
| Fosamprenavir | Second | 2003 |
| Tipranavir | Second | 2005 |
| Darunavir | Second | 2006 |
Significance of this compound in Overcoming Viral Resistance
The high genetic barrier of darunavir to resistance is a key attribute. nih.govnih.gov This is partly due to its dual mechanism of action, which involves both enzymatic inhibition and inhibition of protease dimerization. nih.govasm.org However, resistance to darunavir can still emerge through the accumulation of specific mutations in the protease enzyme. nih.govnih.gov
Research into darunavir resistance has identified several key amino acid substitutions that contribute to reduced susceptibility. nih.govnih.gov For instance, mutations such as V32I, L33F, I54M, and I84V in the protease have been shown to be largely responsible for high-level darunavir resistance. nih.govnih.gov The development of darunavir derivatives, such as prodrugs and other modified compounds, is a strategy to overcome these resistance mechanisms. nih.govnih.govacs.org Prodrugs, for example, are designed to improve the pharmacokinetic properties of the parent drug, potentially leading to more sustained therapeutic concentrations that can suppress even resistant viral strains. nih.govnih.govunmc.edu
The structural modifications in compounds like this compound are investigated for their potential to maintain or enhance binding affinity to mutant proteases. The rationale is that by altering specific functional groups, it may be possible to create a molecule that is less affected by the conformational changes in the protease's active site caused by resistance mutations. This approach aims to ensure continued viral suppression in patients who have developed resistance to existing therapies.
Table 2: Key Darunavir Resistance-Associated Mutations
| Mutation | Position in Protease |
| V11I | 11 |
| V32I | 32 |
| L33F | 33 |
| I47V | 47 |
| I50V | 50 |
| I54L/M | 54 |
| G73S | 73 |
| L76V | 76 |
| I84V | 84 |
| L89V | 89 |
Structure
2D Structure
Properties
CAS No. |
1971057-59-6 |
|---|---|
Molecular Formula |
C34H45N3O11S |
Molecular Weight |
703.8 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |
InChI Key |
QAEABAUOBFKJOZ-KDWZEFHUSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
Origin of Product |
United States |
Structural Biology and Protein Ligand Interaction Studies
X-ray Crystallography of HIV-1 Protease-Darunavir Dicarbamate Complexes
X-ray crystallography has been instrumental in visualizing the three-dimensional structure of HIV-1 protease in complex with darunavir (B192927) and its derivatives at atomic resolution. These studies have provided invaluable insights into the binding modes, conformational changes, and the role of solvent molecules in the inhibitor's efficacy.
Crystallographic studies have revealed that darunavir and its analogs bind to the active site of the HIV-1 protease dimer in an extended conformation. For instance, the crystal structure of a darunavir analog-bound HIV-1 protease shows the inhibitor sitting in the active site, making numerous contacts with the enzyme. nih.gov In some cases, inhibitors have been observed to bind in two alternate conformations within the active site, often related by a 180° rotation. nih.gov This dual binding mode can contribute to the inhibitor's resilience against resistance mutations. The high-resolution crystal structure of an HIV-1 protease mutant (V32I) in complex with darunavir has been solved at an ultra-high resolution of 0.84 Å, providing an unprecedented level of detail of the binding interactions. nih.gov
A conserved water molecule, often referred to as the "flap water," plays a critical role in mediating hydrogen bond interactions between the inhibitor and the flexible flap regions of the protease. nih.gov This water molecule forms a tetrahedral hydrogen-bonding network, bridging the inhibitor and the backbone atoms of the flaps (residues Ile50 and Ile50'). nih.govnih.gov This interaction is crucial for stabilizing the closed conformation of the flaps over the active site, effectively trapping the inhibitor. nih.gov Molecular dynamics simulations have further illuminated the role of hydration, showing that the water density in the principal hydration shell around the protease-inhibitor complex is higher than in bulk water, highlighting the importance of solvent interactions in ligand binding. nih.gov
Analysis of Protein-Ligand Interaction Interfaces
The high potency of darunavir and its dicarbamate derivatives stems from a dense network of interactions with the amino acid residues lining the active site of HIV-1 protease. These interactions include a combination of hydrogen bonds and hydrophobic contacts, which collectively contribute to the tight binding affinity.
Darunavir was specifically designed to maximize hydrogen bonding interactions with the backbone atoms of the HIV-1 protease active site. nih.govrsc.org This strategy was based on the premise that interactions with the backbone are less susceptible to the effects of drug resistance mutations, which primarily occur in the side chains. The bis-tetrahydrofuran (bis-THF) moiety of darunavir, for example, forms strong hydrogen bonds with the backbone amide groups of aspartic acid residues 29 and 30 in the S2 subsite. nih.govnih.gov Similarly, the 4-aminobenzene sulfonamide group at the P2' position establishes hydrogen bonds with backbone atoms in the S2' subsite. nih.gov In addition to these direct hydrogen bonds, extensive van der Waals interactions are formed between the inhibitor and hydrophobic residues within the active site, further stabilizing the complex. nih.govrsc.org
Table 1: Key Hydrogen Bond Interactions between Darunavir and HIV-1 Protease
| Interacting Atom on Darunavir Analog | Interacting Atom on HIV-1 Protease | Interaction Type |
| Acetal Oxygen (O29) | Backbone Amide of Asp29 | Strong Hydrogen Bond |
| Acetal Oxygen (O29) | Carboxylate Side Chain of Asp29 | Hydrogen Bond |
| Sulfonamide Oxygen | Amide Nitrogen of Ile50 (via water) | Water-mediated Hydrogen Bond |
| Carbonyl Oxygen | Amide Nitrogen of Ile50' (via water) | Water-mediated Hydrogen Bond |
| Amine Group | Backbone Amine of Asp30' | Hydrogen Bond |
Note: This table is a representation of typical interactions observed in crystallographic studies of darunavir and its analogs.
The active site of HIV-1 protease is comprised of a series of subsites (S2, S1, S1', S2', etc.) that accommodate the side chains of the substrate's amino acids. Darunavir's design takes advantage of these subsites to achieve high binding affinity and specificity. The bis-THF ligand was engineered to fit snugly into the S2 subsite, forming the critical hydrogen bonds with Asp29 and Asp30. nih.govnih.gov The aniline (B41778) moiety of darunavir occupies the S1' subsite. Modifications at the P2' position, such as the incorporation of alkylaminobenzoxazole and thiazole (B1198619) derivatives, have been explored to enhance interactions within the S2' subsite. rsc.org These modifications aim to maximize both hydrogen bonding and van der Waals contacts to improve the inhibitor's potency and resistance profile. rsc.org
Conformational Dynamics of HIV-1 Protease in Darunavir Dicarbamate Binding
The binding of darunavir and its dicarbamate derivatives to HIV-1 protease is a dynamic process that involves significant conformational changes in the enzyme. The protease flaps, which are highly flexible in the unbound state, close down over the active site to lock the inhibitor in place. nih.govmdpi.com This "induced fit" mechanism is a hallmark of the interaction between protease inhibitors and their target.
Protein-Protein Interaction Analysis Relevant to Protease Dimerization
The dimerization of HIV-1 protease subunits is an essential process for the enzyme to become catalytically active. nih.gov This process occurs through a structured, two-step mechanism involving two distinct interfaces on the monomer subunits. nih.govnih.gov
The first step involves intermolecular interactions at the active site interface. nih.gov This initial contact between two monomers generates an unstable or transient dimer. nih.gov The second step involves subsequent interactions at the termini interface, which includes the N- and C-termini of the protein chains. nih.gov These latter interactions are crucial for generating a stable and fully active protease dimer. nih.gov
The distinct roles of these two interfaces have been demonstrated through mutagenesis studies. nih.gov When mutations were introduced at the active site interface (e.g., T26A or R87K), the protease subunits remained monomeric, confirming the necessity of this interface for the initial dimerization step. nih.govnih.gov Conversely, when mutations were made at the termini interface (e.g., PR1-C95A), the protease could still form dimers. However, these dimers were found to be substantially less stable than the wild-type dimers, highlighting the role of the termini in stabilizing the final structure. nih.govnih.gov
| Protease Mutant | Interface Affected | Dimerization Status | Dimer Stability |
| Wild-Type (PRWT) | N/A | Dimer | Stable |
| PRT26A | Active Site | Monomer | N/A |
| PRR87K | Active Site | Monomer | N/A |
| PR1-C95A | Termini | Dimer | Substantially less stable than Wild-Type |
| Data from electrospray ionization mass spectrometry and differential scanning fluorimetry. nih.govnih.gov |
Q & A
Q. What factors influence pharmacokinetic variability of darunavir in clinical populations, and how should these be addressed in study design?
Methodological Answer: Pharmacokinetic (PK) variability in darunavir is influenced by factors such as pregnancy status, protein binding dynamics, and co-administration with ritonavir. A population PK approach using nonlinear mixed-effects modeling can account for covariates like pregnancy trimester, albumin levels, and ritonavir dose adjustments. For example, a semi-mechanistic model integrating total and unbound darunavir concentrations in pregnant vs. postpartum women revealed reduced protein binding during the third trimester, necessitating dose adjustments to maintain therapeutic exposure . Studies should include intensive PK sampling and stratified enrollment (e.g., by comorbidities or pregnancy status) to control variability.
Q. How do resistance mutations to darunavir emerge in clinical trials, and what genotypic/phenotypic assays are most reliable for monitoring?
Methodological Answer: Emergent darunavir resistance is rare but associated with mutations like V32I, L33F, I47V, and I54L/M, particularly in highly treatment-experienced patients. Clinical trials (e.g., TITAN, ODIN, POWER) recommend baseline and endpoint genotypic testing using population sequencing to detect minority variants. Phenotypic assays measuring fold-change in IC50 should be paired with clinical virological response data. For example, in the ODIN trial, only 2/102 patients developed new mutations, underscoring the importance of excluding baseline darunavir-resistant strains in study protocols .
Q. What methodologies are recommended for evaluating darunavir's efficacy in special populations (e.g., pregnant women, elderly patients)?
Methodological Answer: Model-based simulations using prior PK data (e.g., AUC0-τ and Ctrough) are critical. For pregnant women, integrate placental transfer studies and protein-binding adjustments into PK/PD models. In elderly populations, covariate analysis of renal/hepatic function and drug-drug interactions (e.g., with statins) should guide dose optimization. The ANRS 165 Darulight trial demonstrated similar darunavir exposure between 800/100 mg and 400/100 mg doses, but ritonavir AUC increased at lower doses, requiring careful monitoring .
Advanced Research Questions
Q. How can structural biology techniques elucidate darunavir's interaction with HIV protease mutants, and what computational tools are optimal?
Methodological Answer: X-ray crystallography and molecular dynamics simulations reveal darunavir's bis-tetrahydrofuranylurethane group, which enhances binding to protease mutants (e.g., D30N, L90M). Studies using Schrödinger’s Glide or AutoDock Vina can predict binding affinities. For example, Ghosh et al. (2011) designed analogs with improved potency by targeting conserved residues (e.g., Asp25) and optimizing hydrogen-bond networks. Cryo-EM is emerging for studying protease-inhibitor complexes in lipid membranes .
Q. What statistical approaches resolve contradictions in darunavir's dose-response relationships across clinical trials?
Methodological Answer: Meta-analyses using random-effects models can reconcile discrepancies. For instance, the POWER 1/2 trials showed no correlation between darunavir exposure and virological response in susceptible strains, while the ARTEMIS trial linked higher Ctrough to efficacy in treatment-naïve patients. Bayesian hierarchical models adjusting for baseline HIV RNA, CD4+ counts, and prior PI exposure are recommended. Sensitivity analyses should explore confounding variables like ritonavir’s CYP3A4 inhibition .
Q. How do darunavir's long-term cardiovascular (CVD) safety profiles compare between once-daily and twice-daily regimens?
Methodological Answer: Pooled analyses of Janssen-sponsored trials (N=5,713) found a CVD event rate of 0.71 vs. 9.21 per 1,000 person-years for once-daily (800/100 mg) vs. twice-daily (600/100 mg) regimens. Confounding factors include advanced disease status and higher ritonavir exposure in the twice-daily group. Propensity score matching or inverse probability weighting in real-world cohorts (e.g., US claims databases) can adjust for baseline comorbidities (e.g., hypertension, diabetes) .
Q. What in vitro and ex vivo models best predict darunavir's efficacy against emerging resistant quasispecies?
Methodological Answer: Use site-directed mutagenesis to introduce resistance-associated mutations (e.g., I50V) into recombinant HIV-1 clones. Phenotypic resistance testing in PBMC cultures or humanized mouse models can quantify replicative capacity. The DUET trials’ pooled data showed that darunavir retained efficacy against viruses with ≤3 DRMs, supporting the use of genotypic susceptibility scores (GSS) in clinical trial stratification .
Q. How can PK/PD modeling integrate darunavir's unbound fraction to refine therapeutic targets in diverse tissues?
Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating unbound drug concentrations in sanctuary sites (e.g., CNS, genital tract). For example, nonlinear protein-binding models from pregnant women showed unbound darunavir AUC increased by 40% during the third trimester, suggesting revised targets for prevention of vertical transmission .
Contradictions and Gaps in Evidence
- Dosing and Efficacy in Susceptible Strains : While POWER trials found no PK-exposure correlation, ARTEMIS data suggest Ctrough thresholds (≥550 ng/mL) improve outcomes. Resolution requires dose-ranging studies with adaptive designs .
- CVD Risk Mechanisms : Higher event rates with twice-daily regimens may reflect ritonavir’s metabolic effects rather than darunavir itself. Proteomics studies comparing darunavir/cobicistat vs. darunavir/ritonavir are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
